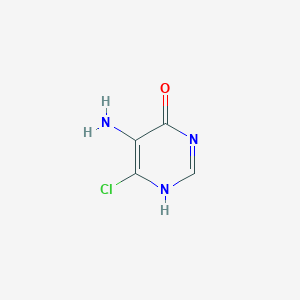
potassium;bromomethyl(trifluoro)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium bromomethyl(trifluoro)boranuide, also known as potassium bromomethyltrifluoroborate, is a chemical compound with the molecular formula CH2BBrF3K and a molecular weight of 200.83 g/mol . This compound is a white to off-white powder and is known for its stability and reactivity in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium bromomethyl(trifluoro)boranuide can be synthesized through the reaction of dibromo- or diiodomethane with trialkyl borates in the presence of n-butyllithium (n-BuLi), followed by treatment with potassium hydrogen fluoride (KHF2) . The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of potassium bromomethyl(trifluoro)boranuide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Potassium bromomethyl(trifluoro)boranuide is involved in several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This compound acts as a boronic acid surrogate, facilitating the formation of carbon-carbon bonds.
SN2 Displacement Reactions: It undergoes nucleophilic substitution reactions with alkoxides.
Common Reagents and Conditions
Suzuki-Miyaura Reactions: Typically involve palladium catalysts and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) in an aqueous or organic solvent.
SN2 Reactions: Often use alkoxide nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
Scientific Research Applications
Potassium bromomethyl(trifluoro)boranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of potassium bromomethyl(trifluoro)boranuide primarily involves its role as a boron source in cross-coupling reactions. The compound undergoes oxidative addition with palladium catalysts, forming a palladium-boron intermediate. This intermediate then participates in transmetalation and reductive elimination steps, leading to the formation of the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Potassium vinyltrifluoroborate: Another organotrifluoroborate used in Suzuki-Miyaura reactions.
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity profiles.
Uniqueness
Potassium bromomethyl(trifluoro)boranuide is unique due to its bromomethyl group, which provides distinct reactivity compared to other trifluoroborates. This allows for selective functionalization and the formation of diverse chemical structures .
Properties
IUPAC Name |
potassium;bromomethyl(trifluoro)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2BBrF3.K/c3-1-2(4,5)6;/h1H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDFPIRYUOCVCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CBr)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](CBr)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2BBrF3K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-amino-1,3-dihydropyrrolo[2,3-d]pyrimidine-2-thione](/img/structure/B7722193.png)







